molecular formula C16H15N3O B3910755 1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-PHENYLBUTAN-1-ONE

1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-PHENYLBUTAN-1-ONE

Cat. No.: B3910755
M. Wt: 265.31 g/mol
InChI Key: PYWSCBJYAMDQFL-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylbutan-1-one is a compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,3-benzotriazol-1-yl)-2-phenylbutan-1-one typically involves the reaction of benzotriazole with a suitable precursor. One common method is the reaction of benzotriazole with 2-phenylbutan-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-benzotriazol-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-1,2,3-Benzotriazol-1-yl)-2-phenylbutan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-(benzotriazol-1-yl)-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-2-13(12-8-4-3-5-9-12)16(20)19-15-11-7-6-10-14(15)17-18-19/h3-11,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWSCBJYAMDQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-PHENYLBUTAN-1-ONE
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1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-PHENYLBUTAN-1-ONE
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1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-PHENYLBUTAN-1-ONE
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1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-PHENYLBUTAN-1-ONE
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1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-PHENYLBUTAN-1-ONE
Reactant of Route 6
1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-PHENYLBUTAN-1-ONE

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